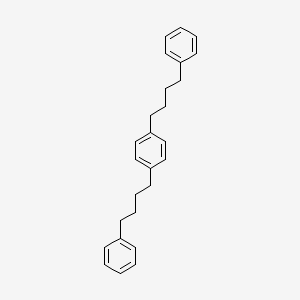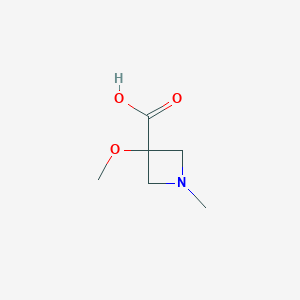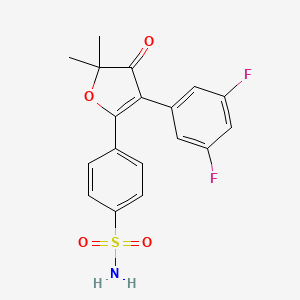![molecular formula C18H17N3O2 B13985480 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea CAS No. 581810-07-3](/img/structure/B13985480.png)
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline ring and a methoxyphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea typically involves several steps, including the formation of the isoquinoline ring and the subsequent attachment of the methoxyphenyl group. Common synthetic routes include:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to form the isoquinoline ring.
Pictet-Spengler Reaction: This approach uses beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to cyclize and condense into tetrahydroisoquinoline.
Gabriel-Colman Rearrangement: This method involves the rearrangement of phthalimide under strong alkaline conditions, followed by decarboxylation to form isoquinoline derivatives.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the transient receptor potential type V1 (TRPV1) receptor, which plays a role in the transmission of inflammatory pain . By blocking the activation of TRPV1 receptors, this compound can effectively reduce pain and inflammation .
Comparación Con Compuestos Similares
1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea can be compared with other similar compounds, such as:
Propiedades
Número CAS |
581810-07-3 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
1-isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C18H17N3O2/c1-23-15-7-5-13(6-8-15)11-20-18(22)21-17-4-2-3-14-12-19-10-9-16(14)17/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Clave InChI |
CKGCGYOETJILON-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
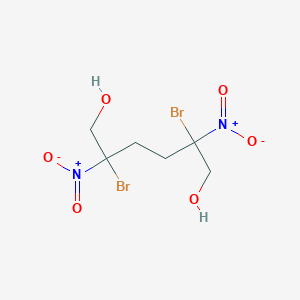
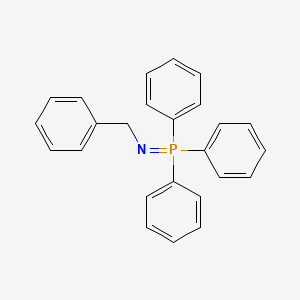
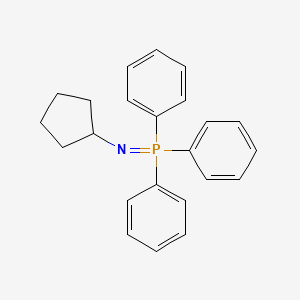


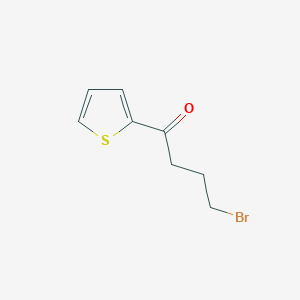
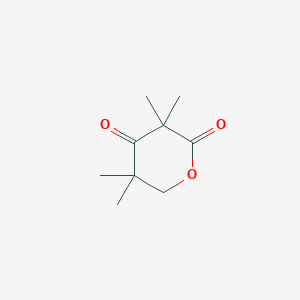
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
